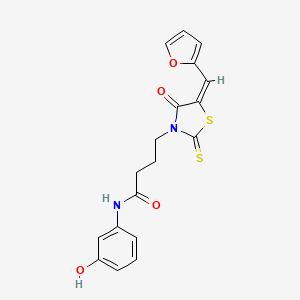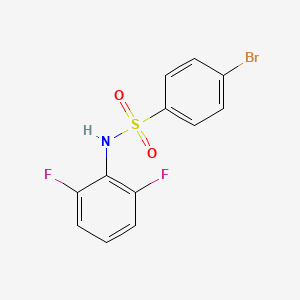
4-bromo-N-(2,6-difluorophenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-bromo-N-(2,6-difluorophenyl)benzenesulfonamide” is a chemical compound with the molecular formula C12H8BrF2NO2S and a molecular weight of 348.16 . It is an organic intermediate .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.713±0.06 g/cm3 (Predicted) and a boiling point of 398.0±52.0 °C (Predicted) .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition Studies
4-bromo-N-(2,6-difluorophenyl)benzenesulfonamide and related benzenesulfonamide derivatives have been extensively studied for their inhibitory effects on various enzymes, showcasing their potential in biomedical research and therapeutic applications. For instance, derivatives of benzenesulfonamides have demonstrated potent inhibition of carbonic anhydrases (CAs), enzymes pivotal in various physiological processes including respiration, acid-base balance, and carbon dioxide transport. The inhibition of these enzymes suggests potential applications in treating conditions like glaucoma, epilepsy, and certain types of tumors (Gul et al., 2016), (Gul et al., 2016).
Photodynamic Therapy
The modification of benzenesulfonamide derivatives has led to the development of compounds with significant photophysical properties, such as high singlet oxygen quantum yield. These properties are crucial for applications in photodynamic therapy (PDT), a treatment method that employs light-sensitive compounds to generate reactive oxygen species and induce cell death in cancerous tissues. Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown promising results, indicating the potential of these compounds in improving PDT efficacy (Pişkin et al., 2020).
Antimicrobial and Antiproliferative Activities
Benzenesulfonamide derivatives have also been explored for their antimicrobial and antiproliferative activities. Novel compounds synthesized from benzenesulfonamides have shown significant activity against a range of tumor cell lines, indicating their potential as anticancer agents. Moreover, some derivatives have exhibited antimicrobial properties, suggesting their applicability in combating bacterial infections (Motavallizadeh et al., 2014).
Molecular Docking and Structure-Activity Relationship (SAR) Studies
The study of benzenesulfonamide derivatives extends into computational chemistry, where molecular docking and SAR analyses help elucidate the mechanisms of action and optimize the compounds' biological activities. These studies provide insights into how benzenesulfonamide derivatives interact with their target enzymes or receptors, paving the way for the rational design of more potent and selective inhibitors (Işık et al., 2019).
Conformational Analysis and Spectroscopic Studies
Further research into benzenesulfonamide compounds involves detailed spectroscopic and conformational analyses. These studies contribute to a deeper understanding of the molecular structure, stability, and reactivity of benzenesulfonamide derivatives. Insights gained from such analyses are instrumental in the development of compounds with optimized pharmacological properties (Petrov et al., 2006).
Wirkmechanismus
Mode of Action
Based on its structural similarity to other benzenesulfonamides, it may interact with its targets through a combination of covalent and non-covalent interactions . The bromine and fluorine atoms could potentially form halogen bonds with target proteins, while the sulfonamide group could engage in hydrogen bonding .
Eigenschaften
IUPAC Name |
4-bromo-N-(2,6-difluorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF2NO2S/c13-8-4-6-9(7-5-8)19(17,18)16-12-10(14)2-1-3-11(12)15/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFNAVYZBQOPFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NS(=O)(=O)C2=CC=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
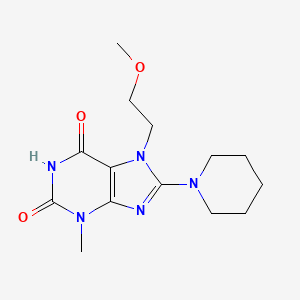
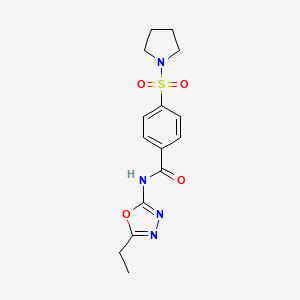

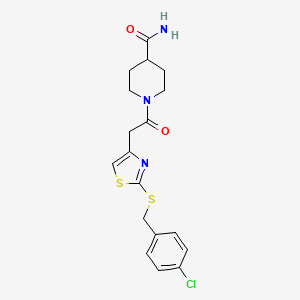
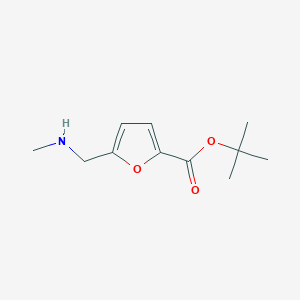
![Benzyl 2-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B2968234.png)
![1-Benzoyl-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2968235.png)
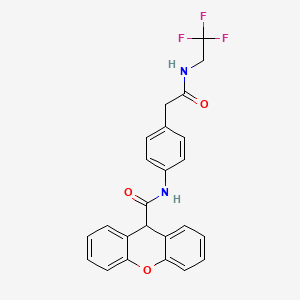
![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2968239.png)
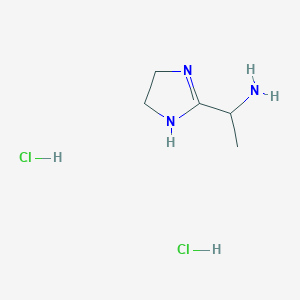


![3-(but-2-yn-1-yloxy)-5H,7H,8H-thiopyrano[4,3-c]pyridazine](/img/structure/B2968248.png)
